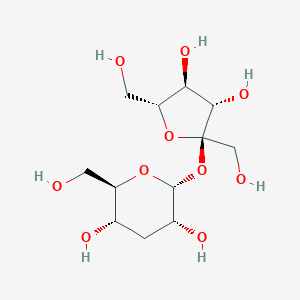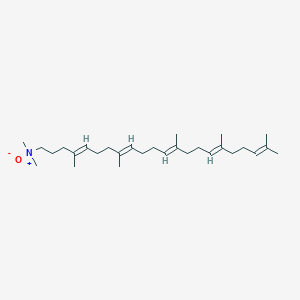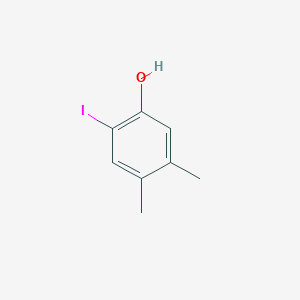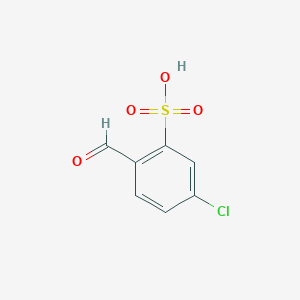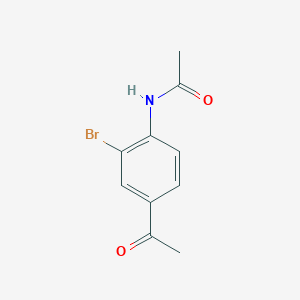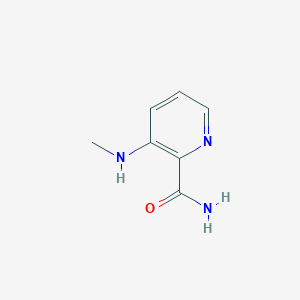
3-(Methylamino)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylamino)picolinamide, also known as MAPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is classified as a pyridine derivative and is widely used in the synthesis of other organic compounds. The purpose of
Mechanism Of Action
The mechanism of action of 3-(Methylamino)picolinamide is not well understood, but it is believed to act as a nucleophile in various chemical reactions. The compound has been shown to be a potent inhibitor of various enzymes, including proteases and kinases, and may also have potential applications as an antitumor agent.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-(Methylamino)picolinamide are not well documented, but it is believed to have a relatively low toxicity profile. The compound has been shown to have moderate solubility in water and can be easily administered to laboratory animals.
Advantages And Limitations For Lab Experiments
One of the main advantages of 3-(Methylamino)picolinamide is its ease of synthesis and high yield. The compound is also relatively inexpensive compared to other organic compounds with similar applications. However, one of the main limitations of this compound is its limited solubility in certain solvents, which may limit its applications in certain experiments.
Future Directions
There are numerous potential future directions for research involving 3-(Methylamino)picolinamide. One potential area of research is the development of new synthetic methods for the compound, which may improve its yield or purity. Another potential area of research is the investigation of the compound's potential applications in the synthesis of biologically active molecules. Finally, there is a need for further research into the mechanism of action and biochemical and physiological effects of 3-(Methylamino)picolinamide.
Synthesis Methods
The synthesis of 3-(Methylamino)picolinamide is a relatively simple process that involves the reaction between 3-picolinic acid and methylamine. The reaction is typically carried out in the presence of a catalyst such as triethylamine, and the resulting product is purified using standard techniques such as recrystallization or chromatography. The yield of the reaction is typically high, and the purity of the product can be easily confirmed using analytical techniques such as NMR spectroscopy or mass spectrometry.
Scientific Research Applications
3-(Methylamino)picolinamide has a wide range of potential applications in scientific research. One of the most significant applications is in the field of medicinal chemistry, where it is used as a starting material for the synthesis of various pharmaceuticals. The compound has also been shown to have potential applications in the synthesis of biologically active molecules such as peptides and nucleotides.
properties
CAS RN |
103976-53-0 |
|---|---|
Product Name |
3-(Methylamino)picolinamide |
Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
3-(methylamino)pyridine-2-carboxamide |
InChI |
InChI=1S/C7H9N3O/c1-9-5-3-2-4-10-6(5)7(8)11/h2-4,9H,1H3,(H2,8,11) |
InChI Key |
XUNMNUHIFGQPAG-UHFFFAOYSA-N |
SMILES |
CNC1=C(N=CC=C1)C(=O)N |
Canonical SMILES |
CNC1=C(N=CC=C1)C(=O)N |
synonyms |
2-Pyridinecarboxamide,3-(methylamino)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



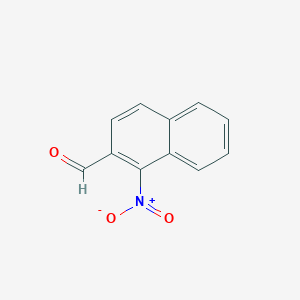
![7-(Hydroxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B10355.png)
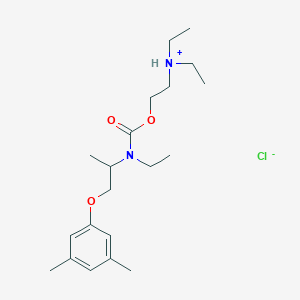
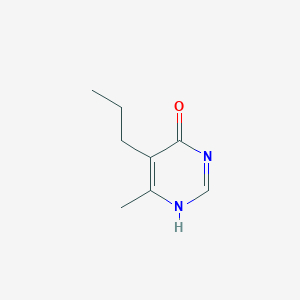
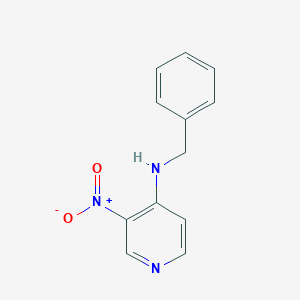
![1-(4-[(4-Chlorophenyl)thio]-3-nitrophenyl)ethan-1-one](/img/structure/B10368.png)
![1-((3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methylisoquinolinium iodide](/img/structure/B10371.png)
![2-(2-benzylsulfanylethyl)-1-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B10377.png)
